molecular formula C12H13IO2S B8403337 5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester

5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester

Cat. No. B8403337
M. Wt: 348.20 g/mol
InChI Key: QHXNSBFQGFQEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524764B2

Procedure details

To a solution of 5-(3,3-dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid (1.0 g, 3.0 mmol) and DMF (20 μL) in dry dichloromethane (10 mL) was added oxalyl chloride (508 μL, 6.0 mmol) at room temperature. After stirring at room temperature for 90 min, the reaction was concentrated in vacuo to remove volatiles. The residue was dissolved in pyridine (5 mL) and methanol (5 mL) and stirred for 2 h. The volatiles were removed in vacuo and the residue was participated between ether (150 mL) and saturated NH4Cl solution (50 mL). The organic layer was washed with saturated NH4Cl solution (50 mL) and dried over Na2SO4. After concentration in vacuo, the residue was purified by silica gel chromatography (EtOAc/hexanes) to give the desired product (835 mg, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]#[C:4][C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[C:7]([I:13])[CH:6]=1.[CH3:16]N(C=O)C.C(Cl)(=O)C(Cl)=O>ClCCl>[CH3:16][O:11][C:10]([C:8]1[S:9][C:5]([C:4]#[C:3][C:2]([CH3:15])([CH3:14])[CH3:1])=[CH:6][C:7]=1[I:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C#CC1=CC(=C(S1)C(=O)O)I)(C)C
Name
Quantity
20 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
508 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove volatiles
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in pyridine (5 mL)
STIRRING
Type
STIRRING
Details
methanol (5 mL) and stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1I)C#CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 835 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.